FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase primarily expressed in hematopoietic stem and progenitor cells, playing a crucial role in cell proliferation, differentiation, and survival []. Activating mutations in FLT3, particularly internal tandem duplication (FLT3-ITD), are frequently found in acute myeloid leukemia (AML), contributing to uncontrolled cell growth and poor prognosis [, ].
FLT3 inhibitors are a class of small-molecule compounds designed to block the activity of mutated FLT3, thereby inhibiting leukemic cell proliferation and inducing apoptosis []. These inhibitors typically function by binding to the ATP-binding site of the FLT3 kinase domain, preventing phosphorylation and activation of downstream signaling pathways [].
Synthesis Analysis
Structure-based drug design: This approach utilizes the crystal structure of the FLT3 kinase domain to design inhibitors that optimally fit and bind to the ATP-binding pocket [].
Lead optimization: Starting from an initial "hit" compound with moderate activity, chemical modifications are introduced and evaluated to improve potency, selectivity, and pharmacological properties [, ].
Molecular Structure Analysis
Heterocyclic scaffolds: Many FLT3 inhibitors incorporate heterocyclic ring systems (e.g., quinazolines, indoles, pyrimidines) as core structural elements [, , ]. These scaffolds provide a framework for attaching various substituents that interact with the FLT3 active site.
Substituents targeting the hinge region: The hinge region of the FLT3 kinase domain is a key area for inhibitor binding. Substituents capable of forming hydrogen bonds with residues in this region contribute significantly to potency [].
Groups occupying the hydrophobic pockets: The ATP-binding site of FLT3 contains hydrophobic pockets that can accommodate lipophilic substituents on the inhibitor molecule, enhancing binding affinity [].
Mechanism of Action
Competitive inhibition of ATP binding: FLT3 inhibitors bind to the ATP-binding pocket of the FLT3 kinase domain, preventing ATP from accessing its binding site [, ].
Inhibition of FLT3 phosphorylation: By blocking ATP binding, these inhibitors prevent the phosphorylation of FLT3 itself (autophosphorylation) and downstream signaling proteins [, ].
Downregulation of downstream signaling pathways: Inhibition of FLT3 phosphorylation disrupts critical signaling pathways, including the STAT5, PI3K/AKT, and MAPK/ERK pathways, ultimately leading to reduced cell proliferation and increased apoptosis [, , , ].
Physical and Chemical Properties Analysis
Plasma protein binding: The extent to which an inhibitor binds to plasma proteins can impact its distribution and efficacy [].
Applications
Treatment of FLT3-mutant AML: Several FLT3 inhibitors have shown promising results in clinical trials for AML patients, both as monotherapy and in combination with chemotherapy [, , , , , , , , , , , , , ].
Overcoming drug resistance: Research is ongoing to develop next-generation FLT3 inhibitors that can overcome resistance mechanisms, such as secondary mutations in FLT3 or activation of alternative signaling pathways [, , , ].
Investigating FLT3 signaling: FLT3 inhibitors are valuable tools for dissecting the intricate signaling pathways downstream of FLT3 and elucidating their roles in AML pathogenesis [, , ].
Future Directions
Exploring novel combination therapies: Combining FLT3 inhibitors with other targeted therapies or chemotherapeutic agents may enhance anti-leukemic activity and improve patient outcomes [, , ].
Related Compounds
Quizartinib (AC220)
Compound Description: Quizartinib is a potent, selective, and orally bioavailable inhibitor of FMS-like tyrosine kinase 3 (FLT3). It is being investigated for the treatment of acute myeloid leukemia (AML). It exhibits activity against both wild-type FLT3 and the FLT3-ITD mutant, a common driver mutation in AML [].
Midostaurin (CGP41251, PKC412)
Compound Description: Midostaurin is a multitargeted kinase inhibitor that targets both wild-type FLT3 and the FLT3-ITD mutant. It is approved by the FDA for treating adult patients with newly diagnosed FLT3-mutated AML []. It is also used to treat aggressive systemic mastocytosis [].
Sorafenib (BAY 43-9006)
Compound Description: Sorafenib is a multi-kinase inhibitor that targets several receptor tyrosine kinases, including VEGFR-2/3, Flt-3, and PDGFR-beta, inhibiting tumor growth, progression, metastasis, and angiogenesis. It is approved for treating advanced renal cell carcinoma and advanced primary liver cancer [, ].
Lestaurtinib (CEP-701)
Compound Description: Lestaurtinib is a small molecule kinase inhibitor that has shown impressive preclinical activity against FLT3-mutated cells in in vivo models. It is active against both mutated and nonmutated FLT3 cases [].
PKC412
Compound Description: PKC412 is a small molecule multi-kinase inhibitor that targets class III tyrosine-protein-kinases, such as FMS-like tyrosine kinase 3 (FLT-3), and multiple isoforms of serine/threonine protein kinase C []. It has been shown to inhibit macrophage function in vitro and is being explored as a potential therapeutic target for rheumatoid arthritis [].
ABT-869
Compound Description: ABT-869 is a multi-targeted receptor tyrosine kinase inhibitor (RTKI) that has demonstrated efficacy in inhibiting the proliferation of Ba/F3 cells harboring the FLT3-ITD mutation in vitro and in vivo [, ]. It also inhibits the phosphorylation of FLT-3 with a downstream inhibitory effect on STAT5, ERK, and Pim-1 activation [].
AKN-028 (BVT-II)
Compound Description: AKN-028 is a tyrosine kinase inhibitor initially identified in a screen targeting FLT3. It has shown cytotoxic activity primarily against acute myeloid leukemia (AML) cells []. It has demonstrated efficacy in a hollow fiber mouse model using MV4-11 cells and primary tumor cells from AML patients [].
TAK-659
Compound Description: TAK-659 is a reversible, dual inhibitor of SYK and FLT-3 kinases. It has shown promising results in AML models, inhibiting the growth of AML cell lines and xenograft tumor models [, , ].
Tandutinib (MLN518)
Compound Description: Tandutinib is an orally bioavailable, quinazoline-based inhibitor of type III receptor tyrosine kinases, including PDGFR-β, FLT-3, and c-Kit. It has demonstrated activity in preclinical models of glioblastoma [].
TTT-3002
Compound Description: TTT-3002 is a novel FLT3 inhibitor with potent activity against FLT3/ITD mutations and a broad spectrum of FLT3-activating point mutations, including the D835 mutations. It is also active against point mutations conferring resistance to other TKIs and maintains activity against relapsed AML samples resistant to sorafenib and AC220 [].
MRX-2843
Compound Description: MRX-2843 is a type 1 small-molecule tyrosine kinase inhibitor that targets both MERTK and FLT3, demonstrating promising results in preclinical models of AML, including those with resistance-conferring FLT3 mutations [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Selective, potent, full 5-HT1F agonist (EC50 = 3 nM). Selectivity is 80-fold greater than for other 5-HT receptor subtypes, Ki values are 0.53 (5-HT1A), 0.549 (5-HT1B), 0.575 (5-HT1D), 1.415 (5-HT1E), 3.935 (5-HT2A), 1.695 (5-HT2B), 3.499 (5-HT2C) and 4.851 (5-HT7). Able to reduce central sensitization and dural inflammation in vivo. LY344864 is a selective 5-HT1F receptor agonist with an affinity of 6 nM (Ki) at the recently cloned 5-HT1F receptor. LY344864 possesses little affinity for the 56 other serotonergic and non-serotonergic neuronal binding sites examined. LY344864 was shown to be a full agonist producing an effect similar in magnitude to serotonin itself.
LY 377604 is a novel mixed β3-adrenoceptor agonist and β1- and β2-adrenoceptors antagonist. It os a potential antidiabetic and antiobesity agent. In rodent models, LY 377604 increased energy expenditure, fat oxidation, reduced hyperglycaemia and induced lean body mass-sparing weight loss. A phase II study was conducted in the US in obesity.
Highly potent and systemically active mGlu2 and mGlu3 agonist. EC50 values are 2.69 and 4.48 nM for hmGlu2 and hmGlu3, respectively and displays >80-fold selectivity over group I and group III receptors. Effective in several animal models of stroke, epilepsy, drug abuse, schizophrenia, and pain. LY379268 is a potent, brain-permeable, and selective agonist of group II metabotropic glutamate receptors (mGluRs), subtypes mGluR2 and mGluR3.1 In an assay of second messenger response, LY379268 exhibits EC50 values of 2.69 and 4.48 nM for human mGluR2 and mGluR3, respectively, with at least 80-fold selectivity over group I and III mGluRs. In a displacement assay, LY379268 displays no agonist or antagonist activity against NMDA, AMPA, or kainate receptors up to a concentration of 100 µM. However, it may influence the level of AMPA receptor trafficking in rat prefrontal cortical neurons. LY379268 confers a neuroprotective effect to the CA1 of the hippocampus in a gerbil model of induced ischemia at a dose of 10 mg/kg. In rats, LY379268 (3 mg/kg) raises the extracellular dopamine level to 168% of the basal level in the prefrontal cortex. LY-379,268 is a potent and selective agonist for the group II metabotropic glutamate receptors (mGluR2/3). LY-379,268 has sedative, neuroprotective, anti-addictive and anticonvulsant effects in animals, and blocks the effects of PCP and DOI, which has led to research as antipsychotic drugs for the treatment of schizophrenia in animals.
LY382884 is a GLU(K5) receptor antagonist. LY382884 selectively binds the GLU(K5) kainate receptor subunit (K(b)=0.6 microM) and has 30 microM or greater affinity for cloned human AMPA receptor subtypes. GluR5-mediated glutamate signaling regulates hypothalamo-pituitary-adrenocortical stress responses at the paraventricular nucleus and median eminence.